Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide
Overview
Description
Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide is a chemical compound with the molecular formula C12H22N4S4 and a molecular weight of 350.59 g/mol . It is known for its yellow crystalline powder form and has a melting point of 142-143°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide can be synthesized from 1-methylpiperazine and carbon disulfide . The reaction involves the following steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazines.
Scientific Research Applications
Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber and other polymeric materials due to its ability to form cross-links.
Mechanism of Action
The mechanism of action of Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Tetramethylthiuram disulfide: Similar in structure but with different substituents on the piperazine ring.
Disulfiram: Known for its use in the treatment of chronic alcoholism, it has a similar disulfide linkage but different functional groups.
Uniqueness
Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide is unique due to its specific piperazine and thiocarbonyl functional groups, which confer distinct chemical and biological properties. Its ability to form stable disulfide bonds makes it valuable in various applications, particularly in the synthesis of sulfur-containing compounds and potential therapeutic agents.
Properties
IUPAC Name |
(4-methylpiperazine-1-carbothioyl)sulfanyl 4-methylpiperazine-1-carbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S4/c1-13-3-7-15(8-4-13)11(17)19-20-12(18)16-9-5-14(2)6-10-16/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDBFPYJXJEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SSC(=S)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174082 | |
Record name | Ewp 815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20231-01-0 | |
Record name | 1,1′-(Dithiodicarbonothioyl)bis[4-methylpiperazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20231-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ewp 815 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ewp 815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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